2-(Tert-butoxy)-3-(methylsulfanyl)phenol
Description
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-3-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-10-8(12)6-5-7-9(10)14-4/h5-7,12H,1-4H3 |
InChI Key |
NAWOAWMTTCZXJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1SC)O |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation and Thioether Formation
This two-step approach involves:
- tert-Butylation of Phenol Precursors :
- Starting Material : 3-(Methylsulfanyl)phenol.
- Reagents : tert-Butyl bromide, potassium carbonate (base), dimethylformamide (DMF) as solvent.
- Conditions : 80°C for 12 hours under nitrogen atmosphere.
- Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-donating methylsulfanyl group, which activates the ortho position for alkylation.
$$
\text{3-(Methylsulfanyl)phenol} + \text{(CH}3\text{)}3\text{CBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound}
$$
- Yield : 68–72% after recrystallization in ethanol.
Thioether Introduction (Alternative Pathway) :
- Starting Material : 2-(tert-Butoxy)phenol.
- Reagents : Methanesulfenyl chloride (CH₃SCl), aluminum chloride (AlCl₃) as catalyst.
- Conditions : Dichloromethane solvent, 0°C to room temperature, 6 hours.
- Mechanism : Electrophilic aromatic substitution directed by the tert-butoxy group’s +M effect, favoring meta sulfenylation.
$$
\text{2-(tert-Butoxy)phenol} + \text{CH}3\text{SCl} \xrightarrow{\text{AlCl}3} \text{this compound}
$$
One-Pot Tandem Synthesis
A patent-derived method (CN118772026A) employs simultaneous alkylation and thiolation:
- Starting Material : 2,3-Dihydroxybenzaldehyde.
- Reagents :
- Conditions : Tetrahydrofuran (THF) solvent, −10°C to 25°C, 24 hours.
- Mechanism : BF₃ activates the disulfide, generating a thiyl radical that couples regioselectively at C3.
$$
\text{2,3-Dihydroxybenzaldehyde} + \text{(CH}3\text{)}3\text{COCOCl} + \text{CH}3\text{SSCH}3 \xrightarrow{\text{BF}_3} \text{this compound}
$$
Directed Ortho-Metalation (DoM) Strategy
Adapted from Lewis acid-promoted cyanation techniques:
- Protection of Phenol :
- Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole.
- Product : 3-(Methylsulfanyl)phenol-TBDMS ether.
- Lithiation and Alkylation :
- Base : Lithium diisopropylamide (LDA), −78°C in THF.
- Electrophile : tert-Butyl iodide.
- Deprotection : Tetrabutylammonium fluoride (TBAF).
$$
\text{3-(Methylsulfanyl)phenol} \xrightarrow{\text{TBDMSCl}} \text{TBDMS ether} \xrightarrow{\text{LDA, (CH}3\text{)}3\text{CI}} \text{this compound-TBDMS} \xrightarrow{\text{TBAF}} \text{Product}
$$
Optimization and Challenges
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 72 | 90 |
| THF | 25 | 58 | 88 |
| Dichloromethane | 0→25 | 65 | 95 |
Polar aprotic solvents (DMF, THF) enhance alkylation rates but may degrade thioethers at elevated temperatures.
Catalytic Systems
- AlCl₃ vs. BF₃ : AlCl₃ affords higher regioselectivity (98:2 meta:para) but requires strict anhydrous conditions. BF₃ tolerates moisture but yields mixed regioisomers (85:15).
- Base Selection : K₂CO₃ outperforms NaOH in minimizing hydrolysis of tert-butyl bromide.
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, C4–H), 6.82 (d, J = 8.4 Hz, 1H, C5–H), 5.21 (s, 1H, OH), 2.43 (s, 3H, SCH₃), 1.38 (s, 9H, C(CH₃)₃).
- IR (neat): 3350 cm⁻¹ (O–H), 2920 cm⁻¹ (C–H), 1590 cm⁻¹ (C=C), 1250 cm⁻¹ (C–O).
Industrial-Scale Considerations
Patent CN101747284A highlights challenges in large-scale thioether synthesis, including:
- Toxicity : Methanesulfenyl chloride requires closed-system handling.
- Byproducts : Di-tert-butyl ether formation via over-alkylation, mitigated by stoichiometric control (1:1.05 phenol:alkylating agent).
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol moiety can be reduced to form corresponding cyclohexanol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-(Tert-butoxy)-3-(methylsulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-3-(methylsulfanyl)phenol involves its interaction with various molecular targets and pathways. The phenol moiety can participate in hydrogen bonding and π-π interactions, while the tert-butoxy and methylsulfanyl groups can influence the compound’s lipophilicity and reactivity. These interactions can modulate the compound’s biological activity and its ability to interact with specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares 2-(tert-butoxy)-3-(methylsulfanyl)phenol with structurally analogous compounds from the provided evidence:
Key Observations:
Steric and Electronic Effects :
- The tert-butoxy group in the target compound at C2 creates steric hindrance, which may reduce reactivity compared to para-substituted tert-butoxy derivatives (e.g., 1-(4-(tert-butoxy)phenethoxy)-2-methoxybenzene) .
- The methylsulfanyl group at C3 introduces a sulfur atom, which is less electronegative than oxygen in methoxy (–OCH₃) groups (e.g., compound 3c). This could enhance lipophilicity and alter binding interactions in biological systems .
Bioactivity: Compound 3c demonstrated insecticidal activity against Sf9 cells, attributed to its tert-butoxy and methoxy substituents .
Physicochemical Properties
| Property | This compound | 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol (3c) | 1-(4-(tert-butoxy)phenethoxy)-2-methoxybenzene |
|---|---|---|---|
| Molecular Weight | ~226.3 g/mol | ~296.4 g/mol | ~314.4 g/mol |
| Solubility | Low (hydrophobic tert-butoxy) | Moderate (hydroxypropyl enhances polarity) | Low (long ethoxy chain) |
| Stability | High (steric protection from tert-butoxy) | Moderate (hydroxypropyl may oxidize) | High (ether linkage resistant to hydrolysis) |
- Thermal Stability: Ether linkages (e.g., in 1-(4-(tert-butoxy)phenethoxy)-2-methoxybenzene) generally enhance thermal resistance, whereas phenolic –OH groups (as in the target) may reduce stability under oxidative conditions .
Q & A
Q. What are the key structural features of 2-(Tert-butoxy)-3-(methylsulfanyl)phenol, and how do they influence reactivity?
The compound contains three functional groups: a phenol (acidic -OH), a tert-butoxy group (bulky, electron-donating), and a methylsulfanyl group (thioether). The tert-butoxy group sterically hinders adjacent positions, directing electrophilic substitution to less hindered sites (e.g., para to the -OH group). The methylsulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing conditions. The phenol’s acidity (pKa ~10) allows deprotonation in basic media, facilitating nucleophilic reactions .
Q. What synthetic strategies are commonly employed to prepare this compound?
A typical route involves sequential functionalization:
- Step 1 : Protection of phenol using tert-butyl groups (e.g., reaction with tert-butyl chloride in the presence of a base like KOH).
- Step 2 : Introduction of the methylsulfanyl group via nucleophilic aromatic substitution (e.g., using methyl disulfide and a catalyst).
- Step 3 : Deprotection of the phenol under acidic conditions (e.g., HCl in dioxane). Critical considerations include solvent polarity (e.g., DMF or THF) and temperature control to minimize side reactions like over-oxidation of the thioether .
Q. How is the purity of this compound validated in research settings?
Purity is assessed using:
- HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
- 1H/13C NMR to confirm structural integrity (e.g., tert-butoxy protons at δ ~1.3 ppm; aromatic protons split due to substituents).
- Mass spectrometry (ESI or EI) for molecular ion verification (e.g., [M+H]+ at m/z 228). Discrepancies in spectral data may arise from residual solvents or tautomerism, requiring cross-validation with multiple techniques .
Advanced Research Questions
Q. How can competing side reactions during synthesis (e.g., sulfanyl group oxidation) be minimized?
Optimization strategies include:
- Using inert atmospheres (N2/Ar) to prevent oxidation of the methylsulfanyl group.
- Employing mild oxidizing agents (e.g., H2O2 at low concentrations) if sulfoxide formation is unintended.
- Adjusting reaction stoichiometry (e.g., limiting tert-butylating agents to avoid over-alkylation). Data from kinetic studies (e.g., time-resolved NMR) can identify side reaction pathways and guide condition refinement .
Q. What advanced techniques resolve spectral contradictions in characterizing tert-butoxy-thioether derivatives?
Contradictions in NMR or MS data may arise from:
- Dynamic effects : Rotameric equilibria of the tert-butoxy group can split signals. Variable-temperature NMR (e.g., -40°C to 25°C) stabilizes conformers for clearer assignments.
- Isotopic labeling : 13C-labeled tert-butoxy groups help track substitution patterns.
- 2D-COSY/HMBC NMR : Correlates proton and carbon shifts to confirm regiochemistry. For example, ambiguity in aromatic proton assignments can be resolved via NOESY to detect spatial proximity between tert-butoxy and methylsulfanyl groups .
Q. How does steric hindrance from the tert-butoxy group affect catalytic applications (e.g., in asymmetric synthesis)?
The tert-butoxy group reduces accessibility to the aromatic ring, limiting catalyst-substrate interactions. Comparative studies with less hindered analogs (e.g., methoxy derivatives) show:
- Lower reaction rates in Pd-catalyzed cross-couplings due to hindered transmetalation.
- Improved regioselectivity in Diels-Alder reactions, as the bulky group directs diene approach. Computational modeling (DFT) can predict steric maps to guide catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
